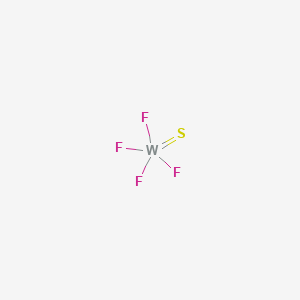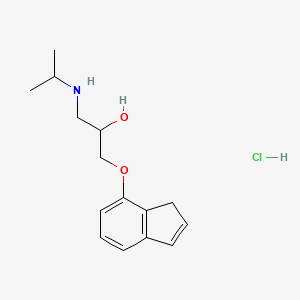![molecular formula C8H12O4 B13734605 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate CAS No. 162119-35-9](/img/structure/B13734605.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a hexahydrofurofuran ring system, which is a fused bicyclic ether, and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a photochemical reaction to induce the formation of the bicyclic structure. The starting materials are often readily available and the reaction conditions are optimized to achieve high yield and enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan: This compound shares a similar bicyclic structure but lacks the acetate group.
(3R,3aS,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate: Another related compound with a different functional group.
Uniqueness
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is unique due to its specific functional group and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Properties
CAS No. |
162119-35-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1 |
InChI Key |
RCXLRBOCGWECNI-BIIVOSGPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@@H]2[C@H]1CCO2 |
Canonical SMILES |
CC(=O)OC1COC2C1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)

![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)

![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)


![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)






